N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S/c17-13-9-11(21(23)24)6-7-12(13)15(22)18-16-20-19-14(25-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPCLVDQRFCEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the benzamide ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-aminobenzamide.
Oxidation: Formation of sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising activity against certain bacterial and fungal strains.
Agriculture: Explored as a potential pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: Studied for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the thiadiazole moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
